(Trifluoromethyl)cyclohexane

Description

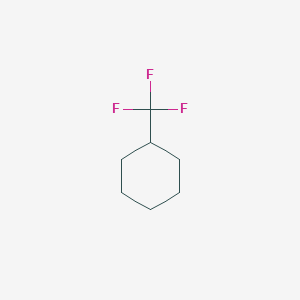

(Trifluoromethyl)cyclohexane is a fluorinated alicyclic compound characterized by a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group. This substituent imparts unique physicochemical properties, including enhanced lipophilicity, thermal stability, and electron-withdrawing effects, making it valuable in pharmaceuticals, agrochemicals, and materials science . The compound exists in various isomeric forms depending on the position of the -CF₃ group (e.g., 1-, 2-, or 4-substituted derivatives), which influence its reactivity and applications . For instance, 2-(trifluoromethyl)cyclohexanone (CAS 56734-74-8) is a key intermediate in synthesizing bioactive molecules, with a molecular formula of C₇H₉F₃O and molecular weight of 166.14 g/mol .

Properties

IUPAC Name |

trifluoromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPZOKVSFMRGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424089 | |

| Record name | (trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-75-2 | |

| Record name | (Trifluoromethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Trifluoromethylation via Diels-Alder and Related Cycloaddition Reactions

One classical approach involves the use of Diels-Alder reactions between trifluoromethyl-containing olefins and cyclic dienes to construct the trifluoromethylated cyclohexane ring system.

- McBee et al. (1955) demonstrated the Diels-Alder reaction of 2-methyl-3,3,3-trifluoropropene with dienes to yield 1-trifluoromethyl-1'-methyl cyclohexenes, which can be further reduced to cyclohexanes bearing trifluoromethyl groups.

- Hanzawa et al. (1991) extended this by using 2-carboalkoxy-1-trifluoropropene with dienes to prepare 1-trifluoromethyl substituted cyclohexenes, which are valuable intermediates for further transformations.

- Solvents: Preferably hydrogen fluoride (HF), ethers like diethyl ether or tetrahydrofuran (THF), and hydrocarbons such as hexane.

- Temperature: Ranges from -78°C to 100°C.

- Reaction time: From 1 minute to 5 days, commonly around 24 hours.

- Purification: Standard methods including recrystallization, distillation, or chromatography.

| Step | Transformation | Reagents/Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Carboxylic acid to trifluoromethyl derivative | Various trifluoromethylating agents | Moderate to good yields |

| 2 | Reduction of ester to aldehyde | Lithium aluminum hydride (LiAlH4), followed by oxidation | Efficient conversion |

| 3 | Wittig reaction on aldehyde | Hexyl phosphonium bromide, n-butyl lithium, THF, low temperature | High yield; formation of vinyl substituted product |

| 4 | Grignard reaction on aldehyde | Hexyl magnesium bromide | Formation of alcohol intermediates |

| 5 | Oxidation of alcohol to ketone | Chromic anhydride, pyridine, methylene chloride | Moderate yields, purification by chromatography |

This multi-step approach allows the introduction of trifluoromethyl groups at quaternary carbons on cyclohexane rings.

Deoxytrifluoromethylation and Aromatization of Cyclohexanones

A more recent and innovative method involves the deoxytrifluoromethylation/aromatization of cyclohexanone derivatives using the Ruppert-Prakash reagent (trimethylsilyl trifluoromethyl, TMSCF3).

- This strategy uses cyclohexan(en)one substrates that undergo 1,2-addition with TMSCF3 in the presence of fluoride activators such as cesium fluoride (CsF).

- Subsequent dehydration and oxidation steps lead to trifluoromethylated arenes or cyclohexane derivatives.

- Optimization studies revealed that the choice of solvent and temperature critically affects the yield, with o-dichlorobenzene at 140 °C providing quantitative yields in one-pot sequences.

| Parameter | Details |

|---|---|

| Substrate | Cyclohexan(en)one derivatives |

| Reagents | TMSCF3, CsF (10-50 mol%) |

| Solvent | o-Dichlorobenzene (preferred), toluene (less effective) |

| Temperature | Room temperature to 140 °C |

| Reaction time | 4 to 48 hours |

| Atmosphere | Nitrogen or inert atmosphere |

- One-pot procedure combining trifluoromethylation, dehydration, and aromatization.

- High functional group tolerance.

- Avoids use of harsh reagents or expensive trifluoromethyl sources.

This method represents a versatile and orthogonal approach to preparing trifluoromethylated cyclohexane derivatives and related arenes.

Multi-step Hydrogenation and Hydroxylation Routes

Another synthetic route involves the hydrogenation of trifluoromethyl-substituted cyclohexanones or cyclohexenones to yield trifluoromethyl cyclohexanol derivatives, which can be further manipulated.

- For example, 3-(trifluoromethyl)cyclohexanol can be prepared via catalytic hydrogenation using platinum black under mild conditions (20-25 °C, reduced pressure).

- Subsequent base-catalyzed reactions (e.g., with aqueous sodium hydroxide in ethanol) can modify the hydroxylated intermediates.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | H2, Pt black, 8 h, 20-25 °C, 36.8 Torr | 54% |

| Base treatment | 10% aq. NaOH, ethanol, 1 h, 60-70 °C | 70% |

This method is useful for accessing trifluoromethylated cyclohexanol derivatives, which can serve as intermediates in further synthetic elaborations.

Grignard Reagent-Mediated Synthesis

Grignard reagents have been employed to introduce trifluoromethylated alkyl groups onto cyclohexanone substrates.

- The Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex, is prepared by reaction of metallic magnesium with appropriate halides.

- This reagent reacts with cyclohexanone to form tertiary alcohol intermediates bearing trifluoromethyl groups.

- Subsequent acid-catalyzed transformations and catalytic hydrogenations yield trifluoromethylated cyclohexane derivatives.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Grignard formation | Metallic Mg + alkyl halide | Diethyl ether, THF, or hexane mixtures | 5-30 °C | Formation of Grignard reagent |

| Addition to cyclohexanone | Grignard reagent + cyclohexanone | Same as above | 5-30 °C | Formation of tertiary alcohol |

| Acid treatment | Sulfuric acid or phosphoric acid | Acetic acid or acetic anhydride | 10-50 °C | Conversion to desired intermediate |

| Catalytic hydrogenation | Pd/C catalyst, methanol solvent | 20-50 °C, 2-20 bar H2 pressure | Reduction to cyclohexane derivative |

This approach is well-suited for large-scale synthesis due to the robustness of Grignard chemistry and the availability of reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | 2-methyl-3,3,3-trifluoropropene, dienes | -78°C to 100°C, various solvents | Direct quaternary CF3 introduction | Multi-step, moderate yields |

| Deoxytrifluoromethylation/Aromatization | TMSCF3, CsF, DDQ, PTSA | 20-140°C, o-dichlorobenzene | One-pot, high yields, functional group tolerance | Requires specialized reagents |

| Hydrogenation / Hydroxylation | H2, Pt black, NaOH | Mild temp, reduced pressure | Access to trifluoromethyl cyclohexanol | Multi-step, moderate yields |

| Grignard Addition | Isopropylmagnesium chloride-lithium chloride, cyclohexanone | 5-30°C, ether solvents, acid treatment | Robust, scalable | Requires moisture-sensitive reagents |

Chemical Reactions Analysis

Types of Reactions: (Trifluoromethyl)cyclohexane can undergo various chemical reactions, including:

Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanol, while reduction could produce cyclohexane derivatives with varying degrees of fluorination .

Scientific Research Applications

Organic Synthesis

Versatile Building Block

(Trifluoromethyl)cyclohexane serves as a key intermediate in the synthesis of numerous organic compounds. Its trifluoromethyl group increases the lipophilicity and metabolic stability of pharmaceutical candidates, making it essential in drug development . The compound is particularly useful in creating fluorinated derivatives that exhibit improved biological activity.

Case Study: Drug Development

Research has shown that fluorinated compounds, including those derived from this compound, enhance the efficacy of drugs like Crestor and Zetia, which rank among the highest-selling prescription medications due to their improved metabolic stability .

Material Science

High-Performance Polymers

In material science, this compound is utilized to formulate high-performance polymers that exhibit enhanced thermal and chemical resistance. These properties make them suitable for applications in automotive and aerospace industries . The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their mechanical and thermal properties.

Data Table: Properties of Trifluoromethyl-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Green Chemistry

Environmentally Friendly Reactions

Research into green chemistry has identified this compound as a potential solvent that minimizes waste and improves reaction efficiency compared to traditional solvents. Its use in environmentally friendly reactions aligns with current trends toward sustainable chemistry practices .

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids in the identification and quantification of other fluorinated compounds in complex mixtures, enhancing the accuracy of analytical techniques such as gas chromatography and mass spectrometry .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains, including MRSA. Modifications to the structure have resulted in enhanced activity compared to non-fluorinated counterparts. This highlights its potential for developing new antimicrobial agents.

Cancer Research

Research into the biological activities of this compound derivatives has also indicated potential applications in cancer treatment. The ability of these compounds to modulate biological pathways makes them candidates for further exploration in oncology.

Mechanism of Action

The mechanism of action of (Trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron-transfer processes facilitated by photoredox catalysis .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Cyclohexane Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|---|

| Cyclohexane | 80.7 | 0.779 | 0.89 | 1.426 |

| Methylcyclohexane | 101 | 0.769 | 0.73 | 1.423 |

| Cyclohexanol | 161 | 0.962 | 4.64 | 1.465 |

| 2-(Trifluoromethyl)cyclohexanone | 165–167 (lit.) | 1.254 | N/A | N/A |

| Perfluoro(methylcyclohexane) | ~130 (est.) | 1.8–2.0 (est.) | N/A | N/A |

- Boiling Points : The -CF₃ group increases boiling points compared to methylcyclohexane due to higher molecular weight and polarity. Perfluoro(methylcyclohexane) (CAS 355-02-4) exhibits even higher thermal stability .

- Density and Viscosity: Fluorinated derivatives like 2-(trifluoromethyl)cyclohexanone have significantly higher densities (1.254 g/cm³) than non-fluorinated analogs . Cyclohexanol’s viscosity (4.64 mPa·s) exceeds that of alkanes due to hydrogen bonding .

- Refractive Indices : Trifluoromethyl groups slightly elevate refractive indices compared to cyclohexane (1.426 vs. 1.423 for methylcyclohexane) .

Chemical Reactivity and Stability

- Biodegradation : Simple substituted cyclohexanes (e.g., methyl-, ethyl-) degrade at similar rates under sulfate-reducing conditions, but dimethyl isomers exhibit slower biodegradation due to steric hindrance . Fluorinated derivatives like (trifluoromethyl)cyclohexane are expected to resist microbial degradation due to the stability of C-F bonds.

- Electrophilic Reactions: The -CF₃ group deactivates the cyclohexane ring, directing electrophilic substitutions to meta/para positions. For example, 1-(trifluoromethyl)cyclohexene (derived from 1-(trifluoromethyl)cyclohexanol) undergoes dehydration to form conjugated dienes .

- Lipophilicity: Derivatives with -CF₃ substituents show higher log P values than non-fluorinated analogs. For example, spirocyclic thiazolone derivatives with a cyclohexane ring exhibit lower lipophilicity than their 4-membered ring counterparts .

Biological Activity

(Trifluoromethyl)cyclohexane, a compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a cyclohexane ring, has garnered attention in recent years for its potential biological activities. The trifluoromethyl group significantly influences the physicochemical properties of organic compounds, enhancing their lipophilicity and metabolic stability, which can lead to increased bioactivity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₇H₁₁F₃. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can affect the reactivity and interaction of the compound with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a study demonstrated that derivatives of trifluoromethylcyclohexane exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values for these compounds were notably lower than those of traditional chemotherapeutics like Doxorubicin, indicating superior potency in some cases:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 8 | PACA2 | 22.4 |

| Compound 7 | PACA2 | 44.4 |

| Doxorubicin | PACA2 | 52.1 |

These findings suggest that the trifluoromethyl group may enhance the interaction with molecular targets involved in tumor growth and proliferation .

2. Antibacterial Properties

Compounds derived from this compound have also shown promising antibacterial activity. A study assessed several derivatives against common bacterial strains such as E. coli and C. albicans. The minimum inhibitory concentrations (MICs) indicated that certain derivatives had potent antibacterial effects:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 8 | B. mycoides | 4.88 |

| Compound 9 | E. coli | 10.0 |

These results highlight the potential application of trifluoromethyl-substituted compounds in developing new antibacterial agents .

3. Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, some studies have reported anti-inflammatory effects associated with trifluoromethyl compounds. The mechanism appears to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to specific enzymes or receptors due to its unique electronic properties.

- Altered Lipophilicity : Increased lipophilicity can improve membrane permeability, allowing better access to intracellular targets.

- Modulation of Gene Expression : Some studies indicate that these compounds can influence gene expression related to cell proliferation and apoptosis .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activities of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various trifluoromethyl-substituted cyclohexanes and evaluated their biological activities against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced anticancer potency compared to non-fluorinated analogs .

- Mechanistic Insights : Research involving qRT-PCR analysis revealed that treatment with specific trifluoromethyl compounds resulted in down-regulation of key genes associated with tumorigenesis, such as EGFR and KRAS, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (trifluoromethyl)cyclohexane derivatives, and how can reaction conditions be optimized?

- Methodology :

-

Deoxofluorination : Use Et₃N·3HF (8–10 equivalents) at 120–140°C for 18 hours to introduce fluorine atoms into cyclohexane scaffolds (e.g., conversion of alcohols to fluorinated derivatives) .

-

Sulfonation : Employ Tf₂O (4 equivalents) with pyridine at 0°C to rt for sulfonate ester formation, achieving yields up to 40% .

-

Reduction : Apply NaBH₄ (10 equiv) and NiCl₂·6H₂O (5 equiv) in MeOH at 0°C to rt for selective reduction of intermediates (65% yield) .

-

Bis-compound synthesis : React fluorinated amines with terephthaloyl chloride (1 equiv) in DCM with Et₃N (4 equiv) and DMAP (20 mol%) to generate bis-amine derivatives (48–88% yields) .

- Optimization : Use response surface methodology (RSM) or Box-Behnken designs to refine parameters like temperature, catalyst loading, and reaction time .

Reaction Step Reagents/Conditions Yield (%) Reference Fluorination Et₃N·3HF, 140°C 40–51 Sulfonation Tf₂O, pyridine 15–40 Bis-compound Terephthaloyl chloride 48–88

Q. Which characterization techniques are most effective for analyzing fluorinated cyclohexane structures?

- 19F NMR Spectroscopy : Resolves conformational dynamics (e.g., trifluoromethyl group A-values) via variable-temperature experiments and equilibrium constant extrapolation .

- Gas Chromatography (GC) : Separates and quantifies reaction products (e.g., methylcyclohexene isomers) with high sensitivity .

- Mass Spectrometry (MS) : Identifies fragmentation patterns (e.g., CF₃⁺, m/z 69) and electron affinity values (1.02–1.06 eV) via electron ionization .

- X-ray Crystallography : Confirms solid-state electrostatic ordering of fluorinated cyclohexane rings in bis-amine derivatives .

Advanced Research Questions

Q. How can dynamic ¹⁹F NMR spectroscopy determine conformational free energies (A-values) of the trifluoromethyl group in cyclohexane derivatives?

- Methodology :

Perform variable-temperature ¹⁹F NMR on 4-substituted trifluoromethylcyclohexanes.

Extrapolate chemical shifts from low-temperature data to obtain equilibrium constants (K) between axial and equatorial conformers.

Calculate ΔG°, ΔH°, and ΔS° using van’t Hoff plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.